4-Hydroxytriazolam
Description
Properties
IUPAC Name |
8-chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O/c1-9-21-22-16-17(24)20-15(11-4-2-3-5-13(11)19)12-8-10(18)6-7-14(12)23(9)16/h2-8,17,24H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQRFPYHTPARRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984232 | |
| Record name | 8-Chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65686-11-5 | |
| Record name | 4-Hydroxytriazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065686115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYTRIAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E3DYR85DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Molecular Architecture and Functional Groups
This compound belongs to the triazolobenzodiazepine class, characterized by a fused 1,4-benzodiazepine core linked to a 1,2,4-triazole ring. The hydroxyl group at the 4-position of the benzodiazepine moiety distinguishes it from its parent compound, triazolam (8-chloro-6-(2-chlorophenyl)-1-methyl-4H-[1,2,]triazolo[4,3-a]benzodiazepine). This structural modification significantly alters its pharmacokinetic properties, including solubility and metabolic clearance.
The molecular weight of this compound is 359.2 g/mol, with two chlorine atoms contributing to its halogenated profile. The triazole ring introduces π-deficient characteristics, making the compound susceptible to nucleophilic substitution and electrophilic aromatic substitution reactions.
Synthetic Routes to this compound
Metabolic Hydroxylation of Triazolam
This compound is primarily identified as a metabolite of triazolam in humans. In vivo studies demonstrate that cytochrome P450 enzymes mediate the hydroxylation of triazolam at the 4-position, yielding this compound (4-OHTRZ) and α-hydroxytriazolam (α-OHTRZ). Urinary excretion studies reveal that 4-OHTRZ is eliminated more slowly than α-OHTRZ, with a half-life exceeding 12 hours.
Key Data:
Chemical Synthesis via Cyclization of Triazolobenzodiazepine Precursors
The patent US8106189B2 outlines a scalable method for synthesizing triazolobenzodiazepines, adaptable for this compound production. The process involves:
-
Cyclization of Hydrazine Derivatives:
-
Hydroxylation Post-Cyclization:
Table 1: Comparative Analysis of Cyclization Methods
| Parameter | PTSA-Catalyzed Cyclization | Enzymatic Hydroxylation |
|---|---|---|
| Temperature (°C) | 100–110 | 37 (physiological) |
| Reaction Time (hours) | 10–12 | 24–48 |
| Yield (%) | 70–85 | 15–20 |
| Selectivity | High (≥90%) | Moderate (60–70%) |
Regioselective Triazole Ring Formation
The Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry, enables the synthesis of 1,4-disubstituted triazoles. For this compound, this method involves:
-
Azide-Alkyne Cycloaddition:
-
Post-Modification Hydroxylation:
Purification and Analytical Validation
Solvent-Based Purification Strategies
Post-synthesis purification employs aliphatic (methanol, ethanol) or aromatic (toluene) solvents to isolate this compound from reaction byproducts. The patent US8106189B2 recommends slurrying the crude product in methanol for 2 hours to achieve ≥98% purity.
High-Resolution Mass Spectrometry (HRMS)
The Shimadzu LCMS-9030 system coupled with ultra-high-performance liquid chromatography (UHPLC) resolves this compound from structurally similar metabolites like α-OHTRZ. Key parameters include:
-
Column: Shim-pack Velox C18 (2.1 mm × 100 mm, 1.9 μm).
-
Mobile Phase: 0.1% formic acid in water/acetonitrile gradient.
Table 2: HRMS Performance Metrics for this compound
| Parameter | Value |
|---|---|
| Retention Time (min) | 8.2 |
| Precursor Ion (m/z) | 359.0231 [M+H]⁺ |
| Product Ion (m/z) | 342.9965 (Cl⁻ loss) |
| LOD (ng/mL) | 0.1 |
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxytriazolam undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: Under certain conditions, this compound can be reduced back to triazolam.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of triazolam .
Scientific Research Applications
Pharmacokinetics and Metabolism
Urinary Excretion Profiles
Research has shown that 4-hydroxytriazolam is excreted in urine at a slower rate compared to its counterpart, alpha-hydroxytriazolam. A study involving three healthy male volunteers who ingested triazolam revealed that while alpha-hydroxytriazolam reached peak concentrations shortly after ingestion, this compound was detected in lower amounts over a prolonged period. The alpha-hydroxytriazolam to this compound ratio was initially high but decreased significantly after 12 hours .
Table 1: Urinary Excretion of Triazolam Metabolites
| Metabolite | Peak Concentration Time | Excretion Rate |
|---|---|---|
| Alpha-Hydroxytriazolam | 1-2 hours | Rapid |
| This compound | >12 hours | Slower |
Forensic Toxicology
Case Studies Involving this compound
In forensic investigations, the presence of this compound has been critical in toxicological analyses. One notable case involved a 77-year-old woman whose death was attributed to triazolam intoxication. Toxicological analysis identified both triazolam and its metabolite, alpha-hydroxytriazolam, in her system, with significant concentrations indicating potential overdose . This highlights the importance of measuring both triazolam and its metabolites in postmortem examinations.
Table 2: Concentrations Found in Forensic Cases
| Specimen Type | Triazolam Concentration (ng/mL) | Alpha-Hydroxytriazolam Concentration (ng/mL) |
|---|---|---|
| Heart Blood | 120 | 60 |
| Femoral Vein Blood | 38.5 | Not Detected |
| Synovial Fluid | 22.1 | 5.6 |
Clinical Applications
Enzymatic Hydrolysis Studies
The enzymatic hydrolysis of glucuronides, including those of this compound, has been optimized for clinical applications. Research indicates that using beta-glucuronidases from various sources can effectively hydrolyze these metabolites in urine samples. This process is crucial for accurate detection and quantification of triazolam metabolites during clinical assessments .
Mechanism of Action
4-Hydroxytriazolam exerts its effects by binding to benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex. By enhancing the affinity of GABA for its receptor, this compound increases the inhibitory effects of GABA, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
α-Hydroxytriazolam
- Metabolic Pathway : Both 4-hydroxytriazolam and α-hydroxytriazolam are CYP3A4-mediated metabolites of triazolam. However, α-hydroxytriazolam is the primary metabolite and exhibits faster urinary excretion, with peak concentrations occurring within 1–2 hours post-administration compared to this compound’s delayed excretion .
- Inhibition Sensitivity : Grapefruit juice inhibits α-hydroxytriazolam formation more potently than this compound in both HLM and DLM. For example, white grapefruit juice IC₅₀ values for α-hydroxytriazolam inhibition in HLM are ~0.5% v/v, whereas this compound requires higher concentrations for equivalent inhibition .
- Excretion Profile : Urinary excretion ratios (α-hydroxytriazolam/4-hydroxytriazolam) decline from >19.7 within 12 hours to a stable baseline thereafter, reflecting differential clearance rates .
1-Hydroxymethyltriazolam
- Activity: This metabolite retains hypnotic potency comparable to triazolam, unlike this compound, which has reduced activity .
- Metabolic Fate : Further oxidized to 1-hydroxymethyl-4-hydroxytriazolam, highlighting a divergent metabolic pathway compared to this compound’s direct hydroxylation .
4-Hydroxyalprazolam
- Structural and Functional Differences : A metabolite of alprazolam, 4-hydroxyalprazolam shares a hydroxyl group at the 4-position but differs in its benzodiazepine backbone (triazolobenzodiazepine vs. triazolam’s structure). Both metabolites are CYP3A4-dependent but exhibit distinct pharmacokinetic profiles due to parent drug variations .
- Analytical Challenges : Co-detection with this compound requires high-resolution mass spectrometry (e.g., LCMS-9030) due to near-identical masses (Δm/z = 0.0267) .
Pharmacokinetic and Analytical Comparisons
Table 1: Key Pharmacokinetic Parameters
| Parameter | This compound | α-Hydroxytriazolam | 4-Hydroxyalprazolam |
|---|---|---|---|
| Primary Enzyme | CYP3A4 | CYP3A4 | CYP3A4 |
| Urinary Excretion | Slow (peaks >12 h) | Rapid (peaks 1–2 h) | Moderate (data limited) |
| Inhibition (IC₅₀) | ~1.0% v/v (grapefruit) | ~0.5% v/v (grapefruit) | N/A |
| LOQ (LC-MS) | 1 ng/mL | 2 ng/mL | 1 ng/mL |
| Active Metabolite | Yes (weak) | Yes | Yes (weak) |
Table 2: Analytical Methods for Differentiation
Research Findings and Implications
- Species Variability : this compound formation in dogs is less sensitive to grapefruit juice inhibition than in humans, suggesting CYP3A isoform differences .
- Drug Interactions : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces this compound clearance by 24–35%, necessitating dose adjustments .
- Microphysiological Systems : Entero-hepatic MPS models confirm sequential metabolism (triazolam → this compound → glucuronide) and enable human pharmacokinetic extrapolation .
Biological Activity
4-Hydroxytriazolam (4-OHTRZ) is a significant metabolite of the benzodiazepine triazolam, primarily known for its sedative and anxiolytic properties. Understanding the biological activity of 4-OHTRZ is essential for elucidating its pharmacokinetics, therapeutic benefits, and potential side effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Pharmacokinetics and Metabolism
Triazolam is metabolized in the liver, predominantly through hydroxylation, yielding two major metabolites: α-hydroxytriazolam (α-OHTRZ) and this compound (4-OHTRZ). Research indicates that 4-OHTRZ is excreted more slowly than α-OHTRZ, with urinary excretion profiles showing that while α-OHTRZ peaks shortly after administration, 4-OHTRZ reaches maximum concentrations later . A study involving healthy male volunteers demonstrated that the α-OHTRZ/4-OHTRZ ratio was initially high but decreased over time, suggesting differing metabolic pathways and clearance rates for these metabolites .
Biological Activity
The biological activity of this compound has been investigated in several contexts:
1. Sedative Effects:
As a metabolite of triazolam, 4-OHTRZ retains sedative properties. Its effects are particularly relevant in clinical settings where triazolam is prescribed for insomnia and anxiety disorders. The sedative efficacy of triazolam can be attributed to both the parent compound and its metabolites, including 4-OHTRZ .
2. Anxiolytic Properties:
Similar to other benzodiazepines, 4-OHTRZ exhibits anxiolytic effects. Studies suggest that compounds with a triazole ring structure can modulate GABA_A receptor activity, leading to increased inhibitory neurotransmission in the central nervous system . This mechanism underlies the anxiolytic effects observed with both triazolam and its metabolites.
3. Forensic Implications:
The detection of this compound in biological samples has significant forensic implications. In a notable case study, hair samples from a victim revealed traces of triazolam and its metabolites long after conventional testing methods would have failed to detect them . This highlights the importance of understanding the metabolic pathways and detection windows for 4-OHTRZ in forensic toxicology.
Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
Case Studies
Case Study: Drug Rape Investigation
In a forensic investigation involving drug-facilitated sexual assault, both triazolam and its metabolite α-hydroxytriazolam were detected in hair samples taken from the victim weeks after ingestion. This case illustrated the utility of analyzing metabolites like 4-OHTRZ in forensic contexts, as they can provide critical evidence when other testing methods fail .
Q & A
Q. What analytical techniques are recommended for distinguishing 4-hydroxytriazolam from its structural isomers in metabolic studies?
To discriminate this compound from isomers (e.g., 1-hydroxymethyltriazolam), high-resolution accurate mass spectrometry (HRAM-MS) coupled with chromatographic separation is essential. Key steps include:
- Chromatographic separation : Use reversed-phase C18 columns with mobile phases like ammonium acetate/methanol to resolve isomers based on retention time (RT) differences .
- Fragmentation analysis : Characteristic MS/MS fragmentation patterns (e.g., hydroxylation at the 4-position vs. 1-position) provide structural differentiation. For example, glucuronide metabolites can be identified by matching fragment ions to parent drug or phase I metabolites .
- Validation : Include internal standards (e.g., deuterated analogs) to improve precision, with limits of quantification (LOQ) as low as 1 ng/mL for urine analysis .
Q. How can researchers optimize sample preparation for detecting this compound in biological matrices like blood or plasma?
Direct analysis without deproteinization is feasible using internal surface reversed-phase columns , which allow crude specimen injection. Key steps:
- Deproteinization-free protocols : Utilize columns compatible with high-protein matrices (e.g., Phenomenex Synergi Hydro-RP) and mobile phases containing formic acid and ammonium acetate for stability .
- Internal standards : Isotope-labeled analogs (e.g., [¹³C₆]-4-hydroxytriazolam) improve quantification accuracy in LC-MS by correcting for matrix effects .
- Enzymatic hydrolysis : Treat samples with β-glucuronidase to hydrolyze phase II metabolites (e.g., glucuronides) before extraction with solvents like hexane/dichloromethane .
Q. What are the primary metabolic pathways of triazolam leading to this compound formation?
this compound is a major phase I metabolite of triazolam, primarily mediated by hepatic CYP3A enzymes. Key findings:
- In vitro models : Liver microsomes (human or rat) incubated with triazolam show time-dependent formation of this compound and α-hydroxytriazolam. PCN (pregnenolone 16α-carbonitrile) pretreatment in rats induces CYP3A, increasing metabolite yield .
- Sequential metabolism : Entero-hepatic microphysiological systems (MPS) combining Caco-2 and HepaRG cells replicate sequential hydroxylation and glucuronidation, enabling kinetic modeling of human pharmacokinetics .
Advanced Research Questions
Q. How can researchers address analytical challenges in quantifying this compound alongside co-eluting metabolites with identical nominal masses?
Advanced LC-MS configurations are required:
- High mass accuracy : Use quadrupole-time-of-flight (Q-TOF) or Orbitrap systems to resolve isobars (e.g., this compound, α-hydroxytriazolam, and α-hydroxyetizolam) with mass differences as low as 0.0267 Da .
- Polarity switching : Implement ultra-fast polarity switching (15 msec) and MRM transitions to enhance selectivity without compromising throughput .
- Cross-validation : Confirm results with orthogonal methods (e.g., GC-MS after derivatization) or isotopic dilution assays .
Q. What methodological considerations are critical for validating CYP3A inhibition studies involving this compound formation?
- Enzyme kinetics : Use human liver microsomes (HLM) with triazolam as substrate. Monitor inhibition via IC₅₀ values (e.g., ketoconazole reduces this compound formation to 65% of control) .
- Preincubation effects : Assess mechanism-based inhibition by preincubating inhibitors (e.g., grapefruit juice components) with NADPH to detect time-dependent CYP3A inactivation .
- Statistical rigor : Apply nonlinear regression (e.g., SigmaPlot) for IC₅₀ determination and Student’s t-test to evaluate preincubation effects (p < 0.05 threshold) .
Q. How can entero-hepatic microphysiological systems (MPS) improve predictions of this compound pharmacokinetics in humans?
MPS integrates intestinal and hepatic metabolism:
- Dual-cell systems : Co-culture Caco-2 (intestinal) and HepaRG (hepatic) cells to model first-pass metabolism and entero-hepatic recirculation .
- Mechanistic modeling : Develop pharmacokinetic models using MPS-derived parameters (e.g., intrinsic clearance, fraction metabolized) to extrapolate plasma concentration-time profiles in humans .
- Validation against in vivo data : Compare MPS predictions with clinical triazolam pharmacokinetic studies to refine model accuracy.
Q. What strategies minimize bias in metabolic studies of this compound?
- Allocation concealment : Randomize treatment groups (e.g., inhibitor vs. control) and blind analysts to sample identities to prevent overestimation of effect sizes .
- Data transparency : Report full chromatographic conditions, MS parameters, and raw data to enable reproducibility .
- Quality controls : Include replicates (n ≥ 3) and validate methods using certified reference materials (e.g., this compound standards from Funakoshi or Sigma) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
